3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-(3-methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7-3-2-4-8(5-7)9-6-10(11(13)14)15-12-9/h7-8,10H,2-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPDMFBCHJTXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C2=NOC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcyclohexanone with hydroxylamine to form the oxime, followed by cyclization to the oxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions such as oxidation, reduction, and substitution.
Biology
This compound has been studied for its interactions with biological systems:
- Enzyme Interactions : It can affect enzyme activity through hydrogen bonding and other interactions with proteins.
- Metabolic Pathways : Research indicates its potential role in modulating biochemical pathways.
Antitumor Activity
Research has shown that derivatives of oxazole compounds exhibit significant antitumor properties. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HL-60 | 42.1 |
| Other derivatives | HL-60 | Varies |
Studies indicated that modifications to the oxazole structure can enhance cytotoxicity against human cancer cells such as HL-60 (promyelocytic leukemia) and NCI H292 (lung carcinoma) .
Industry
In industrial applications, this compound may be utilized in the production of specialty chemicals and materials due to its unique chemical properties. Its ability to participate in various chemical reactions makes it valuable in developing new products.
Similar Compounds
- 3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-4-carboxylic acid : Similar structure but different positioning of the carboxylic acid group.
- 3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-thiazole-5-carboxylic acid : Contains a thiazole ring instead of an oxazole ring.
Uniqueness
The specific arrangement of functional groups in this compound confers distinct chemical and biological properties that make it particularly valuable for targeted applications in research and industry.
Mechanism of Action
The mechanism of action of 3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity. The carboxylic acid group can also play a role in binding to active sites and modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 4,5-dihydro-1,2-oxazole-5-carboxylic acid derivatives, where substituents at position 3 significantly influence physicochemical properties, stability, and bioactivity. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Substituent Effects on Solubility :
- Bulky hydrophobic groups (e.g., 3-methylcyclohexyl) reduce aqueous solubility but enhance membrane permeability. In contrast, polar substituents like methoxycarbonyl increase solubility but reduce stability .
- The pyridinyl group introduces basicity, improving solubility in acidic environments .
Metabolic Stability :
- Imidazole-containing derivatives (e.g., 3-(2-butyl-5-chloroimidazole)) undergo enzymatic hydrolysis in vivo, generating bioactive metabolites .
- Acidic conditions stabilize chlorophenyl derivatives, whereas methoxycarbonyl analogs degrade rapidly in plasma without sample acidification .
Synthetic Accessibility :
- Chlorophenyl derivatives are commercially available with high purity (>95%), while imidazole analogs require multi-step synthesis (e.g., ethyl ester intermediates) .
- Cyclohexyl-substituted derivatives likely demand specialized cyclohexylation strategies, which may lower yields compared to aromatic substitutions.
Pharmacological Potential: The imidazole derivative exhibits confirmed anti-rheumatoid activity, attributed to its interaction with inflammatory pathways . The 3-methylcyclohexyl analog’s bioactivity remains unverified but is hypothesized to target cyclooxygenase (COX) enzymes due to structural similarities with nonsteroidal anti-inflammatory drugs (NSAIDs).
Biological Activity
3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound that belongs to the oxazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
The molecular formula for this compound is . Its structure features a five-membered heterocyclic ring containing nitrogen and oxygen, which contributes to its biological properties.
Antitumor Activity
Research indicates that compounds containing oxazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives of oxazole can inhibit the growth of various cancer cell lines. In a comparative study involving several oxazole derivatives, it was found that certain modifications to the oxazole structure can enhance cytotoxicity against human cancer cells such as HL-60 (promyelocytic leukemia) and NCI H292 (lung carcinoma) .
Table 1: Cytotoxicity of Oxazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3c | HL-60 | 42.1 |
| 3e | HL-60 | 19.0 |
| 3f | HL-60 | 28.0 |
| 3a | HT29 | No Activity |
| 3b | HT29 | No Activity |
Antimicrobial Activity
The biological activity of oxazoles extends to antimicrobial effects. Compounds similar to this compound have been reported to possess antifungal and antibacterial properties. For example, certain oxazole derivatives have shown effectiveness against pathogenic fungi such as Candida albicans and Aspergillus niger, as well as bacterial strains like Staphylococcus aureus .
The mechanism by which oxazole compounds exert their biological effects often involves interaction with specific cellular targets:
- Inhibition of Enzymatic Activity : Some oxazoles act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : The presence of the oxazole ring may confer antioxidant activity, which can protect cells from oxidative stress.
Case Studies
A notable case study examined the efficacy of a series of oxazole derivatives in treating drug-resistant cancer cell lines. The study highlighted that modifications to the substituent groups on the oxazole ring significantly impacted their cytotoxicity and selectivity towards cancer cells compared to normal cells .
Q & A
Basic: What are the common synthetic routes for preparing 3-(3-Methylcyclohexyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid?
Methodological Answer:
The synthesis typically involves cyclocondensation or cyclization reactions. A general approach includes:
- Cyclization of Precursors : Reacting a β-keto ester derivative (e.g., methyl 3-(3-methylcyclohexyl)-3-oxopropanoate) with hydroxylamine under acidic conditions to form the 4,5-dihydro-1,2-oxazole ring .
- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl esters) using aqueous NaOH or HCl under reflux, followed by acidification to yield the carboxylic acid .
- Key Reagents : Hydroxylamine hydrochloride, trifluoroacetic acid (TFA), or polyphosphoric acid (PPA) for cyclization; LiAlH₄ or NaBH₄ for intermediate reductions .
Basic: How is this compound characterized structurally and analytically?
Methodological Answer:
- X-ray Crystallography : Resolve stereochemistry and confirm ring conformation (e.g., cyclohexyl substituent orientation) .
- Spectroscopy :
- Chromatography : HPLC or LC-MS to assess purity (>95%) and detect byproducts .
Advanced: How can low yields in the cyclization step be addressed?
Methodological Answer:
Low yields often arise from incomplete ring closure or side reactions. Optimization strategies include:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., PPA) to enhance cyclization efficiency .
- Reaction Temperature : Prolonged reflux (15–24 hours) at 80–100°C to drive equilibrium toward product formation .
- Precursor Modification : Introducing electron-withdrawing groups (e.g., nitro) on intermediates to stabilize transition states .
Advanced: How is stereochemical control achieved for the 3-methylcyclohexyl substituent?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure cyclohexyl precursors (e.g., (1R,3R)-3-methylcyclohexanol) during synthesis to dictate stereochemistry .
- Crystallographic Analysis : Resolve racemic mixtures via chiral column chromatography or recrystallization with enantioselective solvents .
- Computational Modeling : Density Functional Theory (DFT) to predict steric interactions and guide substituent placement .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?
Methodological Answer:
- Cross-Validation : Compare experimental -NMR with simulated spectra (e.g., using ACD/Labs or ChemDraw) to identify coupling patterns .
- Variable Temperature (VT) NMR : Probe dynamic effects (e.g., ring puckering) causing signal splitting .
- Isotopic Labeling : Introduce -labels to trace carbon environments and confirm assignments .
Advanced: What strategies enable selective functionalization of the oxazole ring?
Methodological Answer:
- Electrophilic Substitution : Nitration (HNO/HSO) or halogenation (Br/FeCl) at the oxazole C-4 position, guided by directing effects of the carboxylic acid group .
- Reductive Amination : Convert the carboxylic acid to an amide using EDCl/HOBt, then reduce with LiAlH to generate secondary amines .
- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl groups at the C-5 position .
Advanced: How can computational methods aid in predicting biological activity?
Methodological Answer:
- Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize derivatives for synthesis .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .
Advanced: What are the key stability considerations for long-term storage?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
